molecular formula C14H22O3 B14013445 2,2'-(Oxydimethanediyl)dicyclohexanone CAS No. 5394-54-7

2,2'-(Oxydimethanediyl)dicyclohexanone

Katalognummer: B14013445
CAS-Nummer: 5394-54-7
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: DZGKWALXSURTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Oxydimethanediyl)dicyclohexanone is an organic compound with a unique structure consisting of two cyclohexanone rings connected by an oxygen atom through methylene bridges

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxydimethanediyl)dicyclohexanone typically involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two cyclohexanone molecules, facilitated by the oxygen atom. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include water or alcohols

Industrial Production Methods

Industrial production of 2,2’-(Oxydimethanediyl)dicyclohexanone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Oxydimethanediyl)dicyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methylene bridges can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-(Oxydimethanediyl)dicyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2’-(Oxydimethanediyl)dicyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone with a single cyclohexane ring.

    Cyclohexanol: The reduced form of cyclohexanone with an alcohol group.

    Cyclohexene: An unsaturated derivative with a double bond.

Uniqueness

2,2’-(Oxydimethanediyl)dicyclohexanone is unique due to its dual cyclohexanone structure connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler compounds cannot fulfill.

Eigenschaften

CAS-Nummer

5394-54-7

Molekularformel

C14H22O3

Molekulargewicht

238.32 g/mol

IUPAC-Name

2-[(2-oxocyclohexyl)methoxymethyl]cyclohexan-1-one

InChI

InChI=1S/C14H22O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h11-12H,1-10H2

InChI-Schlüssel

DZGKWALXSURTBW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)COCC2CCCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.